molecular formula C9H5N3O B083936 [1,2]Oxazolo[4,5-B]quinoxaline CAS No. 14094-93-0

[1,2]Oxazolo[4,5-B]quinoxaline

Cat. No. B083936
CAS RN: 14094-93-0
M. Wt: 171.16 g/mol
InChI Key: PEKVEFZJNXSPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2]Oxazolo[4,5-B]quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. It is a fused tricyclic system composed of an oxazole ring and a quinoxaline ring, which makes it an interesting target for synthetic chemists and pharmacologists.

Mechanism Of Action

The mechanism of action of [1,2]Oxazolo[4,5-B]quinoxaline is not fully understood. However, it has been reported to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. It also exhibits potent inhibitory activity against the kinase activity of c-Src, an oncogenic protein that is overexpressed in many types of cancer.

Biochemical And Physiological Effects

[1,2]Oxazolo[4,5-B]quinoxaline has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which makes it a potential drug candidate for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of [1,2]Oxazolo[4,5-B]quinoxaline is its ease of synthesis and purification. It can be obtained in high yield and purity using the optimized synthetic method. It also exhibits potent biological activity at low concentrations, which makes it an attractive target for drug discovery. However, one of the limitations of [1,2]Oxazolo[4,5-B]quinoxaline is its poor solubility in aqueous solutions, which makes it difficult to study its biological activity in vitro.

Future Directions

There are several future directions for the research on [1,2]Oxazolo[4,5-B]quinoxaline. One of the directions is to explore its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in modulating the immune system and its potential as an immunomodulatory agent. Furthermore, the development of new synthetic methods for [1,2]Oxazolo[4,5-B]quinoxaline and its derivatives could lead to the discovery of new biological activities and applications.

Synthesis Methods

The synthesis of [1,2]Oxazolo[4,5-B]quinoxaline involves the condensation of 2-aminobenzamide with glyoxal in the presence of acetic acid. The resulting product is then subjected to cyclization with formic acid to obtain the target compound. This method has been optimized by several researchers to improve the yield and purity of the product.

Scientific Research Applications

[1,2]Oxazolo[4,5-B]quinoxaline has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, it has been reported to exhibit anticancer, antiviral, and antibacterial activities. It also shows potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic electronics, it has been utilized as a hole-transporting material in organic light-emitting diodes.

properties

CAS RN

14094-93-0

Product Name

[1,2]Oxazolo[4,5-B]quinoxaline

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

[1,2]oxazolo[4,5-b]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H

InChI Key

PEKVEFZJNXSPFD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=NOC3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NOC3=N2

synonyms

Isoxazolo[4,5-b]quinoxaline (8CI,9CI)

Origin of Product

United States

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